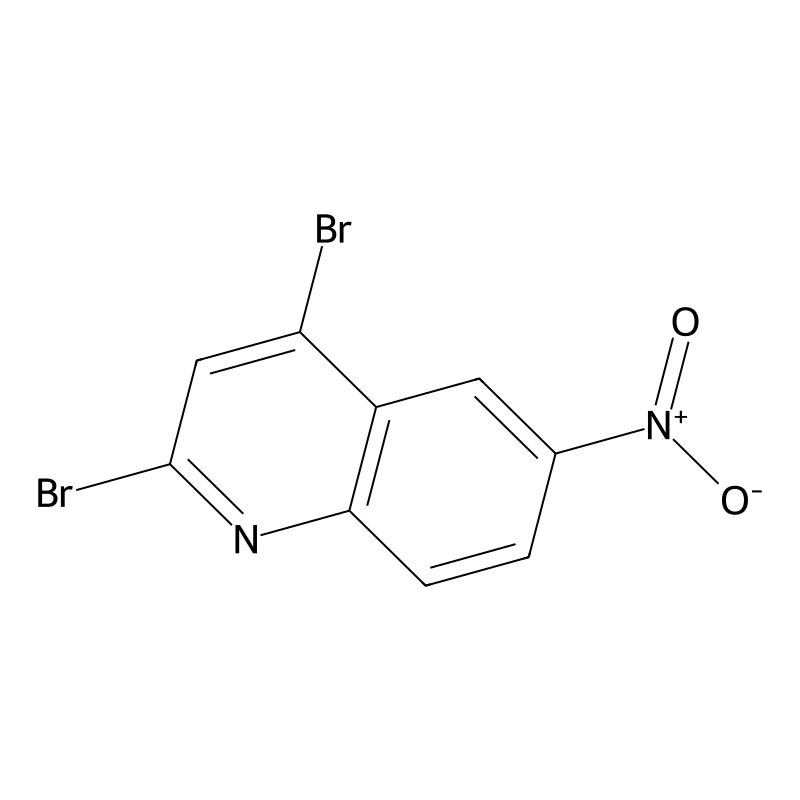

2,4-Dibromo-6-nitroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Potential Applications:

While there is limited published research on the specific applications of 2,4-Dibromo-6-nitroquinoline, its structure suggests potential in several areas of scientific research:

- Antimicrobial activity: The presence of the nitro group and the two bromine atoms might contribute to antimicrobial properties. However, there is no published research directly investigating the antimicrobial activity of 2,4-dibromo-6-nitroquinoline [].

- Precursor for other molecules: The molecule's structure could serve as a starting point for the synthesis of more complex molecules with desired properties. This is purely speculative and requires further exploration.

2,4-Dibromo-6-nitroquinoline has the molecular formula C₉H₄Br₂N₂O₂ and a molecular weight of approximately 331.95 g/mol. Its structure features two bromine atoms and one nitro group attached to a quinoline ring, which enhances its reactivity and biological properties. The compound is known for its role in various

The reactivity of 2,4-dibromo-6-nitroquinoline can be attributed to the presence of the electron-withdrawing nitro group and the halogen substituents. These functional groups facilitate electrophilic substitution reactions. For instance:

- Nitration: The nitro group can undergo further nitration under specific conditions, leading to derivatives with enhanced biological activity.

- Bromination: The bromine atoms can participate in substitution reactions, making the compound versatile for synthesizing other derivatives .

2,4-Dibromo-6-nitroquinoline exhibits notable biological activity. It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules. The nitro group enhances its lipophilicity, allowing better cell membrane penetration. Research indicates that compounds with similar structures often show promising results in inhibiting tumor growth and bacterial proliferation .

Several methods exist for synthesizing 2,4-dibromo-6-nitroquinoline:

- Bromination of Quinoline: Starting from quinoline, bromination can be performed using bromine or brominating agents in an appropriate solvent.

- Nitration: Following bromination, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to selectively introduce the nitro group at the 6-position .

- Multi-step Synthesis: Complex synthetic routes may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various

2,4-Dibromo-6-nitroquinoline finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs with antibacterial and anticancer properties.

- Research: Used as a tool compound in medicinal chemistry to explore structure-activity relationships.

- Dyes and Pigments: Its derivatives are explored for use in dye manufacturing due to their vibrant colors .

Interaction studies involving 2,4-dibromo-6-nitroquinoline have focused on its binding affinities with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to cancer or bacterial growth.

- Receptor Binding: Investigations into how it binds to certain receptors can provide insights into its pharmacological profile .

Several compounds share structural similarities with 2,4-dibromo-6-nitroquinoline. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 2-Bromo-6-nitroquinoline | C₉H₆BrN₂O₂ | 0.90 | Lacks a second bromine atom |

| 4-Bromo-6-nitroquinoline | C₉H₆BrN₂O₂ | 0.92 | Different position of bromine |

| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 0.85 | Aniline base structure |

| 5-Nitro-2-bromoaniline | C₆H₄BrN₂O₂ | 0.88 | Different positioning of functional groups |

These compounds highlight the unique attributes of 2,4-dibromo-6-nitroquinoline while demonstrating shared characteristics that may influence their biological activities.